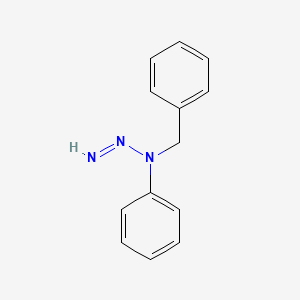

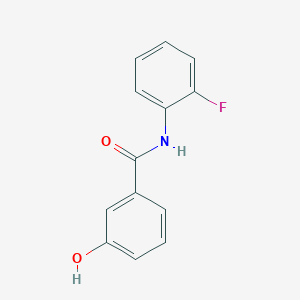

![molecular formula C13H19ClN2O2S B2491300 2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide CAS No. 321721-53-3](/img/structure/B2491300.png)

2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chlorinated pyrrolidinone-bearing benzenesulfonamide derivatives, including compounds similar to 2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide, involves the preparation of pyrrolidinone-based chlorinated benzenesulfonamides. These compounds are synthesized and evaluated for their binding affinity using techniques such as fluorescent thermal shift, p-nitrophenyl acetate hydrolysis, and stopped-flow enzymatic inhibition assays (Balandis et al., 2020).

Molecular Structure Analysis

The molecular structure of N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide reveals insights into the molecular and supramolecular structures of related benzenesulfonamide compounds. These structures are characterized by N-H...N hydrogen bonding, influencing the overall molecular arrangement and interactions (Jacobs et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives, particularly as inhibitors of human carbonic anhydrases, are defined by their molecular interactions. Chlorinated benzenesulfonamide derivatives exhibit enhanced binding affinity to carbonic anhydrases when compared to nonchlorinated compounds. This affinity is significantly influenced by the presence of chloro and triazole or oxadiazole groups within the molecular structure (Balandis et al., 2020).

Applications De Recherche Scientifique

Inhibition of Human Carbonic Anhydrases

A study synthesized chlorinated benzenesulfonamide derivatives to investigate their binding affinity against human carbonic anhydrases (CAs), particularly those related to cancer. The compounds showed low nanomolar affinity against CA IX, a cancer-related enzyme, suggesting potential for CA inhibitors development (Balandis et al., 2020).

Molecular Structure and Medicinal Applications

Another research focused on the molecular structure of benzenesulfonamide derivatives, noting their stabilization through extensive hydrogen bonds. These derivatives, including the 2-chloro variant, show promise for medicinal applications due to their novel composition and potential efficacy (Siddiqui et al., 2008).

Anticancer and Antiviral Activities

A study synthesized derivatives of benzenesulfonamide, including those with a 4-chloro variant, and tested them for anti-HIV and anticancer activities. Preliminary results indicated moderate effectiveness against HIV and certain cancer types (Brzozowski, 1998).

Transfer Hydrogenation Catalysts

Benzenesulfonamide derivatives were also studied for their role in transfer hydrogenation of ketones, highlighting their potential as efficient and air-stable catalysts in various chemical reactions (Ruff et al., 2016).

Antimicrobial Activity

A 2022 study synthesized N-pyridin-3-yl-benzenesulfonamide, a derivative of benzenesulfonamide, and tested its antimicrobial activity. It showed significant effectiveness against several Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent (Ijuomah et al., 2022).

Antifungal Activity

Derivatives of benzenesulfonamide were synthesized and tested for their antifungal properties, demonstrating potent activity against specific fungal strains. This suggests their potential use in antifungal applications (Gupta & Halve, 2015).

Mécanisme D'action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide . For instance, the compound’s stability and reactivity may be influenced by the pH of its environment. Additionally, the presence of other molecules could affect the compound’s bioavailability and its interactions with its targets.

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c14-12-6-1-2-7-13(12)19(17,18)15-8-5-11-16-9-3-4-10-16/h1-2,6-7,15H,3-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTPOELGVIDQHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCNS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

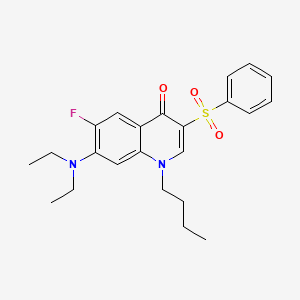

![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)

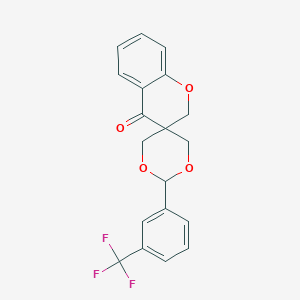

![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)

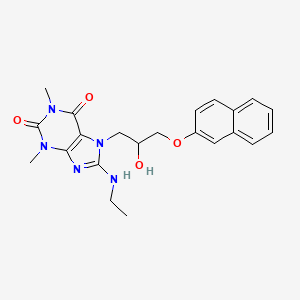

![1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2491229.png)

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)

![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)